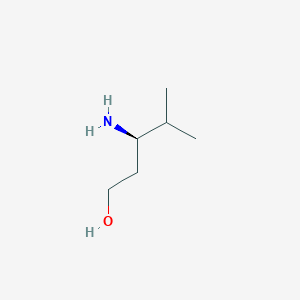

(R)-3-amino-4-methylpentan-1-ol

Description

BenchChem offers high-quality (R)-3-amino-4-methylpentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-amino-4-methylpentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H15NO |

|---|---|

Molecular Weight |

117.19 g/mol |

IUPAC Name |

(3R)-3-amino-4-methylpentan-1-ol |

InChI |

InChI=1S/C6H15NO/c1-5(2)6(7)3-4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m1/s1 |

InChI Key |

ZAQOIAYHBXCGIO-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(C)[C@@H](CCO)N |

Canonical SMILES |

CC(C)C(CCO)N |

Origin of Product |

United States |

Foundational & Exploratory

(R)-3-amino-4-methylpentan-1-ol chemical properties and structure

(R)-3-amino-4-methylpentan-1-ol: A Comprehensive Guide to Structural Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

In the landscape of modern drug discovery, chiral amino alcohols serve as indispensable building blocks for the synthesis of peptidomimetics and complex small-molecule therapeutics. (R)-3-amino-4-methylpentan-1-ol (CAS: 343943-80-6), frequently referred to in literature as L-β-homovalinol, is a prime example of such a scaffold. This technical guide provides an in-depth analysis of its physicochemical properties, detailing the causality behind its stereochemical nomenclature, outlining field-proven synthetic methodologies, and exploring its integration into cutting-edge targeted therapies, including BCL6 and LRRK2 inhibitors.

Structural & Physicochemical Profiling

Understanding the fundamental properties of a chiral building block is the first step in rational drug design. The quantitative data for (R)-3-amino-4-methylpentan-1-ol is summarized below, derived from authoritative chemical databases [3].

| Property | Value |

| IUPAC Name | (3R)-3-amino-4-methylpentan-1-ol |

| CAS Registry Number | 343943-80-6 |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| Common Synonyms | L-β-Homovalinol; (R)-3-amino-4-methyl-1-pentanol |

| SMILES String | CC(C)N |

| Topological Polar Surface Area (TPSA) | 46.25 Ų |

| Hydrogen Bond Donors / Acceptors | 2 / 2 |

Expertise & Experience Insight: The Stereochemical Nomenclature Shift

A common point of confusion in regulatory filings and structural assignments is the nomenclature shift from the natural amino acid precursor to the homologated alcohol. Why does L-Valine, which possesses an (S)-configuration , yield L-β-homovalinol with an (R)-configuration , despite strict retention of the 3D spatial arrangement?

The causality lies in the Cahn-Ingold-Prelog (CIP) priority rules.

-

In L-Valine , the chiral center is bound to: -NH₂ (Priority 1) > -COOH (Priority 2) > -CH(CH₃)₂ (Priority 3). This sequence dictates an (S) absolute configuration.

-

During Arndt-Eistert homologation to L-β-homovaline , a methylene (-CH₂-) group is inserted between the chiral center and the carboxylate. The new priority becomes: -NH₂ (Priority 1) > -CH(CH₃)₂ (Priority 2) > -CH₂COOH (Priority 3). Because the isopropyl group now outranks the homologated carboxyl group (due to the carbon branching at the first shell), the priority sequence flips, changing the formal designation to (R). Subsequent reduction to the alcohol (-CH₂CH₂OH) maintains this (R)-configuration. Recognizing this nomenclature artifact is critical for maintaining scientific integrity during patent drafting and structural validation.

Synthetic Methodologies

The most reliable pathway to synthesize (R)-3-amino-4-methylpentan-1-ol is via the reduction of its corresponding β-amino acid, L-β-homovaline.

Synthetic workflow of (R)-3-amino-4-methylpentan-1-ol from L-Valine.

Step-by-Step Methodology: Borane-Mediated Reduction of L-β-Homovaline

-

Step 1: System Preparation. Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge the system with Argon. Causality: BH₃·THF reacts violently with ambient moisture, which would prematurely quench the reducing agent and drastically lower the yield.

-

Step 2: Substrate Suspension. Suspend L-β-homovaline (1.0 eq) in anhydrous THF (0.2 M concentration) and cool the mixture to 0 °C using an ice bath.

-

Step 3: Reduction Initiation. Add BH₃·THF solution (1 M in THF, 2.5 eq) dropwise over 30 minutes. Causality: The initial reaction forms a borane-amine complex and releases H₂ gas as the carboxylic acid is converted to a trialkylborate. Dropwise addition controls this exothermic gas evolution.

-

Step 4: Reflux. Remove the ice bath and heat the reaction to 65 °C (reflux) for 14 hours. Monitor completion via TLC (using a Ninhydrin stain to visualize the amine).

-

Step 5: Methanolysis (Self-Validating Quench). Cool the reaction to 0 °C and carefully add Methanol dropwise until gas evolution ceases, then reflux for an additional 1 hour. Causality: This is a critical self-validating step. Borane forms highly stable, unreactive adducts with primary amines. Methanolysis breaks these adducts and converts the boron species into volatile trimethyl borate, ensuring the amine is fully liberated.

-

Step 6: Workup & Extraction. Concentrate the mixture under reduced pressure. Dissolve the residue in 2M NaOH (aq) to achieve a pH > 10, then extract with Dichloromethane (3x). Causality: The highly basic aqueous phase ensures the amino alcohol is completely free-based (deprotonated) and partitions efficiently into the organic layer.

-

Step 7: Purification. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via Kugelrohr distillation to yield the pure (R)-3-amino-4-methylpentan-1-ol.

Applications in Drug Discovery

The unique steric bulk of the isopropyl group combined with the hydrogen-bonding capability of the primary alcohol makes (R)-3-amino-4-methylpentan-1-ol an ideal moiety for optimizing shape complementarity in protein binding pockets.

BCL6 Inhibitor Optimization

B-cell lymphoma 6 (BCL6) is a transcriptional repressor and a critical oncogenic driver in diffuse large B-cell lymphoma (DLBCL). In a landmark 2022 study by Davis et al., researchers utilized (R)-3-amino-4-methylpentan-1-ol to synthesize conformationally restricted tricyclic BCL6 inhibitors [1].

The amino alcohol was strategically chosen to target a subpocket adjacent to the Val18 residue of the BCL6 BTB domain. The isopropyl group of the homovalinol moiety perfectly mimicked the terminal methyl of their lead compound, maintaining vital hydrophobic interactions. Meanwhile, the primary alcohol facilitated ring fusion, restricting the conformation and optimally filling the available space. This structure-guided design resulted in a >300-fold improvement in binding activity.

LRRK2 Inhibitors for Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) mutations, particularly the G2019S variant, are among the most common genetic causes of Parkinson's disease. Aberrant LRRK2 kinase activity leads to the hyperphosphorylation of Rab GTPases, severely impairing vesicular trafficking and causing neurodegeneration.

Recent patent literature (WO2019012093A1) details the use of (R)-3-amino-4-methylpentan-1-ol as a core structural component in the synthesis of highly potent LRRK2 inhibitors [2]. The chiral amino alcohol acts as a crucial linker that orientates the pharmacophore to effectively block the mutant kinase domain.

LRRK2 signaling pathway and intervention by homovalinol-derived inhibitors.

References

-

Title: Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

- Title: Inhibitors of leucine rich repeat kinase 2 (WO2019012093A1)

-

Title: (R)-3-amino-4-methylpentan-1-ol (CID 39345507) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

A Technical Guide to the Enantioselective Synthesis of (R)-3-amino-4-methylpentan-1-ol: Pathways, Mechanisms, and Practical Considerations

Abstract

(R)-3-amino-4-methylpentan-1-ol is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmacologically active molecules. As a β-amino alcohol, its structure incorporates two adjacent functional groups, presenting a significant stereochemical challenge for synthetic chemists. The precise spatial arrangement of the amino and hydroxyl groups is critical for its application, demanding synthetic routes that afford high levels of enantiopurity. This guide provides an in-depth exploration of the principal synthetic strategies for obtaining the (R)-enantiomer, including chiral pool synthesis, asymmetric catalysis, and enzymatic resolution. We will dissect the underlying mechanisms that govern stereoselectivity, provide exemplary protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the most appropriate pathway for their specific needs.

Introduction: The Significance of a Chiral β-Amino Alcohol

Chiral β-amino alcohols are privileged structural motifs found in numerous natural products and pharmaceutical agents.[1] Their ability to coordinate with metal centers makes them exceptional chiral ligands and auxiliaries in asymmetric reactions.[2] (R)-3-amino-4-methylpentan-1-ol, with its specific stereoconfiguration and isobutyl side chain, is a key intermediate related to the synthesis of GABA analogues, a class of compounds with significant activity in the central nervous system.[3] The primary challenge in its synthesis is the controlled installation of the stereocenter at the C3 position, ensuring the desired (R) configuration relative to the rest of the carbon backbone.

This document will navigate three field-proven strategies to address this challenge, each with its own unique advantages in terms of efficiency, scalability, and stereocontrol.

Strategic Approach 1: Chiral Pool Synthesis

The chiral pool strategy leverages naturally occurring, enantiomerically pure starting materials to transfer chirality to the target molecule. For (R)-3-amino-4-methylpentan-1-ol, the amino acid L-Valine is an ideal starting point as it possesses the required carbon skeleton and stereochemistry at the adjacent carbon (which will become C4 in the final product).

Rationale and Mechanistic Overview

The core principle is to perform a one-carbon homologation of the carboxylic acid of L-Valine, effectively inserting a methylene group between the original carboxyl and the α-carbon. The Arndt-Eistert reaction is a classic and effective method for this transformation. The synthesis proceeds through the formation of a diazoketone intermediate, which undergoes a Wolff rearrangement in the presence of a silver catalyst to form a ketene. This ketene is then trapped by water to yield the chain-extended carboxylic acid. Subsequent reduction of this β-amino acid affords the target β-amino alcohol. The stereocenter from L-Valine remains undisturbed throughout this sequence, guaranteeing the desired relative stereochemistry.

Visualized Synthesis Pathway

Caption: Multi-step synthesis of the target molecule from L-Valine.

Experimental Protocol: Arndt-Eistert Homologation and Reduction

-

Protection: L-Valine (1.0 eq) is dissolved in a 1:1 mixture of dioxane and water. Sodium hydroxide (2.5 eq) is added, followed by the dropwise addition of Di-tert-butyl dicarbonate (1.1 eq). The mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the aqueous residue is acidified to pH 2-3 with cold 1 M HCl and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-L-Valine.

-

Acid Chloride Formation: N-Boc-L-Valine (1.0 eq) is dissolved in dry dichloromethane under an inert atmosphere. Oxalyl chloride (1.5 eq) is added dropwise at 0 °C, followed by a catalytic amount of DMF. The reaction is allowed to warm to room temperature and stirred for 2 hours. The solvent and excess oxalyl chloride are removed in vacuo to yield the crude acid chloride.

-

Arndt-Eistert Reaction: The crude acid chloride is dissolved in dry THF and added dropwise to a solution of diazomethane in ether at 0 °C. The reaction is stirred for 3 hours. Excess diazomethane is quenched carefully with acetic acid. The solvent is removed to give the crude diazoketone.

-

Wolff Rearrangement: The crude diazoketone is dissolved in a 1:1 mixture of THF and water. A solution of silver benzoate in triethylamine (0.1 eq) is added, and the mixture is stirred at 60 °C for 4 hours. The mixture is then filtered, concentrated, and purified to yield (R)-N-Boc-3-amino-4-methylpentanoic acid.

-

Reduction: The protected β-amino acid (1.0 eq) is dissolved in dry THF under an inert atmosphere and cooled to 0 °C. Borane-tetrahydrofuran complex (2.5 eq, 1M in THF) is added dropwise. The reaction is refluxed for 4 hours, then cooled and quenched by the slow addition of methanol. The solvent is evaporated, and the residue is treated with 4M HCl in dioxane to remove the Boc group. Purification by chromatography yields (R)-3-amino-4-methylpentan-1-ol.

Strategic Approach 2: Asymmetric Catalytic Reduction

This approach constructs the chiral amine stereocenter through an enantioselective reaction, most commonly the asymmetric transfer hydrogenation of a prochiral precursor. This method is highly efficient and atom-economical, relying on a small amount of a chiral catalyst to generate large quantities of the enantiopure product.

Rationale and Mechanistic Overview

The key precursor is a β-amino ketone, which can be reduced to the corresponding β-amino alcohol. Asymmetric transfer hydrogenation using a chiral catalyst, such as a Ruthenium or Rhodium complex with a chiral diamine ligand (e.g., TsDPEN), is a powerful technique for this transformation.[4] The reaction typically uses a simple hydrogen source like formic acid/triethylamine. The mechanism involves the formation of a chiral metal hydride species. The β-amino ketone coordinates to the metal center, and the chiral ligand environment dictates the facial selectivity of hydride transfer to the carbonyl carbon, leading to the formation of one enantiomer of the alcohol in high excess.

Visualized Catalytic Cycle

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation

-

Substrate Synthesis: 4-Methyl-1-phenylpentan-3-one is synthesized via Friedel-Crafts acylation of benzene with isovaleryl chloride. Amination at the α-position (C3) is achieved via standard methods to yield 3-amino-4-methyl-1-phenylpentan-3-one.

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, [RuCl₂(p-cymene)]₂ (0.005 eq) and (R,R)-TsDPEN (0.01 eq) are dissolved in degassed solvent (e.g., acetonitrile). The mixture is stirred at 80 °C for 1 hour to form the active catalyst.

-

Hydrogenation: The β-amino ketone substrate (1.0 eq) is added to the flask, followed by a 5:2 mixture of formic acid and triethylamine (5.0 eq). The reaction is stirred at 40 °C and monitored by TLC or HPLC.

-

Workup and Purification: Upon completion, the reaction mixture is quenched with saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting product is purified by column chromatography to yield the enantiomerically enriched (R)-3-amino-4-methylpentan-1-ol.

Strategic Approach 3: Enzymatic Kinetic Resolution (EKR)

Biocatalysis offers a highly selective and environmentally benign approach to obtaining chiral molecules. Enzymatic kinetic resolution is particularly effective for separating a racemic mixture of alcohols. Lipases are commonly used for this purpose due to their stability, availability, and high enantioselectivity.[5]

Rationale and Mechanistic Overview

This strategy begins with the synthesis of racemic 3-amino-4-methylpentan-1-ol. The racemate is then subjected to a lipase-catalyzed acylation reaction. The enzyme's chiral active site preferentially accommodates one enantiomer over the other. For instance, Candida antarctica Lipase B (CAL-B) might selectively acylate the (R)-enantiomer at a much faster rate than the (S)-enantiomer.[6] This difference in reaction rates allows for the separation of the mixture. At approximately 50% conversion, the reaction mixture contains the fast-reacting (R)-ester and the slow-reacting, unreacted (S)-alcohol. These can be separated chromatographically, and the (R)-ester can then be hydrolyzed back to the desired (R)-alcohol in high enantiopurity.

Visualized Resolution Workflow

Caption: Workflow for enzymatic kinetic resolution of a racemic amino alcohol.

Experimental Protocol: Lipase-Catalyzed Resolution

-

Racemate Synthesis: Racemic 3-amino-4-methylpentan-1-ol is prepared by the reduction of commercially available 3-amino-4-methylpentanoic acid using LiAlH₄ or a similar reducing agent in THF.

-

Enzymatic Acylation: The racemic amino alcohol (1.0 eq) is dissolved in a suitable organic solvent (e.g., tert-butyl methyl ether). Immobilized lipase (e.g., Novozym 435, which is CAL-B) is added (typically 10-20 mg per mmol of substrate). Vinyl acetate (0.6 eq) is added as the acyl donor. The suspension is shaken at 30-40 °C.

-

Monitoring: The reaction is monitored using chiral HPLC or GC to track the formation of the ester and the enantiomeric excess (ee) of both the remaining alcohol and the formed ester. The reaction is stopped when conversion reaches approximately 50%.

-

Separation and Hydrolysis: The enzyme is removed by filtration. The filtrate is concentrated, and the resulting mixture of the (S)-alcohol and (R)-ester is separated by column chromatography. The purified (R)-ester fraction is then dissolved in methanol, and potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature for 6 hours to hydrolyze the ester. After workup, the desired (R)-3-amino-4-methylpentan-1-ol is obtained with high enantiopurity.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends heavily on the specific requirements of the project, such as scale, cost, available equipment, and desired purity.

| Parameter | Chiral Pool Synthesis | Asymmetric Catalysis | Enzymatic Kinetic Resolution |

| Source of Chirality | L-Valine (Natural Product) | Chiral Catalyst (e.g., TsDPEN) | Enzyme (Biocatalyst) |

| Typical ee | >98% (dependent on starting material) | 90-99% | >99% (at optimal conversion) |

| Theoretical Max Yield | High (multi-step losses) | High (>90%) | 50% (without deracemization) |

| Key Advantages | Reliable stereocontrol, well-established chemistry. | High efficiency, atom economy, catalytic. | High selectivity, mild conditions, "green". |

| Key Disadvantages | Often multi-step, potential for racemization. | Expensive metal catalysts and ligands. | Limited to 50% yield, requires racemate synthesis. |

| Scalability | Moderate to High | High | Moderate (can be challenging) |

Conclusion and Scientist's Perspective

We have explored three robust and distinct methodologies for the enantioselective synthesis of (R)-3-amino-4-methylpentan-1-ol.

-

The Chiral Pool approach is a testament to classical, reliable synthesis. It is often the go-to strategy in academic settings or for initial small-scale synthesis due to its predictable stereochemical outcome, provided that potential racemization steps are carefully controlled.

-

Asymmetric Catalysis , particularly transfer hydrogenation, represents the pinnacle of modern, efficient synthesis. For industrial applications and large-scale manufacturing, this method is often superior due to its high throughput, low catalyst loading, and excellent enantioselectivity. The primary investment lies in the initial cost of the catalyst and ligand system.

-

Enzymatic Kinetic Resolution is the champion of green chemistry and unparalleled selectivity. When the highest possible enantiomeric purity is the paramount concern, EKR often delivers. While the theoretical 50% yield is a drawback, its operational simplicity and mild reaction conditions make it highly attractive, especially if the undesired enantiomer can be racemized and recycled.

Ultimately, the optimal synthesis is not a one-size-fits-all solution. It is a carefully considered decision based on a balance of economic, environmental, and chemical factors. This guide serves to illuminate the mechanistic underpinnings and practical considerations of each pathway, empowering researchers to make an informed choice in their pursuit of this valuable chiral building block.

Sources

Spectroscopic Profiling and Structural Elucidation of (R)-3-amino-4-methylpentan-1-ol: A Technical Guide

Executive Summary & Chemical Context

(R)-3-amino-4-methylpentan-1-ol (CAS: 343943-80-6)[1] is a highly versatile chiral amino alcohol. It serves as a critical building block in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it is utilized as a key intermediate in the development of inhibitors targeting leucine-rich repeat kinase 2 (LRRK2), a primary therapeutic pathway investigated for neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease[2].

Given its role in precision medicinal chemistry, accurate spectroscopic characterization is paramount. Establishing a robust analytical profile ensures stereochemical integrity, confirms structural connectivity, and validates purity during drug development workflows.

Experimental Methodologies & Self-Validating Protocols

To ensure high-fidelity data acquisition, the following standardized protocols must be adhered to. These methods are designed to be self-validating, incorporating internal checks to prevent analytical artifacts.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Causality Check (The D₂O Shake): Amino alcohols often exhibit broad, overlapping signals for -NH₂ and -OH protons due to intermediate intermolecular exchange rates. If these broad signals obscure the aliphatic multiplets, perform a D₂O exchange: add 1 drop of deuterium oxide, agitate vigorously, and re-acquire the spectrum. The exchangeable protons will shift to the HOD peak (~4.7 ppm), instantly clarifying the underlying aliphatic C-H region.

-

Acquisition: Acquire 1D and 2D spectra at 298 K on a 400 MHz (or higher) spectrometer.

FTIR Spectroscopy Protocol

-

Method: Attenuated Total Reflectance (ATR) using a diamond crystal.

-

Validation: Collect a background spectrum immediately prior to the sample. The absence of a broad band at 3400 cm⁻¹ in the background ensures the crystal is free of residual moisture, preventing false-positive O-H stretch interpretations.

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Method: Liquid Chromatography-Electrospray Ionization (LC-ESI-HRMS) in positive ion mode.

-

Causality Check: Soft ionization (ESI) is selected over standard Electron Ionization (EI) because aliphatic amino alcohols are prone to rapid, extensive alpha-cleavage under hard ionization (70 eV). EI often results in a vanishingly small molecular ion peak. ESI preserves the [M+H]⁺ pseudo-molecular ion, allowing for accurate intact mass determination as recommended by the .

Nuclear Magnetic Resonance (NMR) Elucidation

The structural assignment of (R)-3-amino-4-methylpentan-1-ol relies heavily on recognizing the diastereotopic nature of its substituents. Because C3 is a chiral stereocenter, the adjacent protons on C2, as well as the two methyl groups of the C4 isopropyl moiety, are diastereotopic and magnetically inequivalent.

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 0.89 | Doublet | 3H | 6.8 | -CH₃ (Isopropyl, diastereotopic) |

| 0.92 | Doublet | 3H | 6.8 | -CH₃ (Isopropyl, diastereotopic) |

| 1.45 - 1.55 | Multiplet | 1H | - | -CH₂- (C2, diastereotopic H_a) |

| 1.60 - 1.70 | Multiplet | 1H | - | -CH₂- (C2, diastereotopic H_b) |

| 1.65 - 1.75 | Multiplet | 1H | - | -CH- (C4, Isopropyl methine) |

| 2.75 - 2.85 | Multiplet | 1H | - | -CH- (C3, Chiral center) |

| 2.50 - 3.00 | Broad Singlet | 3H | - | -NH₂, -OH (Exchangeable) |

| 3.75 - 3.85 | Multiplet | 2H | - | -CH₂-O (C1) |

¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Assignment |

| 17.8 | CH₃ | C5 (Isopropyl methyl) |

| 19.2 | CH₃ | C6 (Isopropyl methyl) |

| 32.5 | CH | C4 (Isopropyl methine) |

| 35.8 | CH₂ | C2 (Aliphatic methylene) |

| 56.4 | CH | C3 (Chiral carbon bearing amine) |

| 62.1 | CH₂ | C1 (Carbon bearing hydroxyl) |

(Note: The distinct signals at 17.8 and 19.2 ppm unequivocally confirm the diastereotopic environment of the isopropyl methyls induced by the C3 stereocenter.)

Elucidation Workflow

Figure 1: Systematic NMR elucidation workflow for chiral amino alcohols.

Fourier Transform Infrared (FTIR) Spectroscopy

IR spectroscopy provides orthogonal confirmation of the functional groups. The presence of both hydrogen-bond donors and acceptors leads to significant band broadening in the neat liquid state.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Implication |

| 3350 - 3250 | Strong, Broad | O-H and N-H stretch | Confirms primary amine and alcohol. Broadening indicates extensive H-bonding. |

| 2955, 2870 | Strong | C-H stretch (sp³) | Characteristic of the isopropyl and aliphatic backbone. |

| 1590 | Medium | N-H bend (scissoring) | Differentiates primary amine from secondary/tertiary amines. |

| 1465, 1380 | Medium | C-H bend (gem-dimethyl) | The 1380 cm⁻¹ doublet is diagnostic for the isopropyl group. |

| 1055 | Strong | C-O stretch | Confirms primary alcohol character. |

Mass Spectrometry (MS) and Fragmentation Dynamics

In ESI-HRMS, the molecule readily ionizes via protonation at the primary amine, strictly adhering to for mass-to-charge reporting[3].

-

Exact Mass (Calculated for C₆H₁₅NO): 117.1154 Da[1]

-

Observed [M+H]⁺: 118.1232 m/z

Fragmentation Causality

Upon Collision-Induced Dissociation (CID) in MS/MS, the protonated molecule [M+H]⁺ undergoes predictable neutral losses driven by the thermodynamic stability of the resulting carbocations or iminium ions. The loss of water (-18 Da) is highly favored due to the primary alcohol, followed by the loss of ammonia (-17 Da) from the protonated amine.

Figure 2: ESI-MS/MS neutral loss fragmentation pathways for the target molecule.

Conclusion

The comprehensive spectroscopic profiling of (R)-3-amino-4-methylpentan-1-ol requires careful attention to its stereochemical features. The diastereotopic nature of its isopropyl methyl groups and C2 methylene protons provides a distinct NMR signature. When combined with the characteristic neutral losses in ESI-MS/MS and functional group confirmation via FTIR, researchers can establish a highly trustworthy, self-validating dataset for quality control in advanced synthetic workflows.

References

- Title: WO2019012093A1 - Inhibitors of leucine rich repeat kinase 2 Source: Google Patents URL

-

Title: Substance Information - 3-amino-4-methylpentan-1-ol Source: ECHA CHEM (European Chemicals Agency) URL: [Link]

Sources

Chiral Building Blocks in Advanced Therapeutics: A Comprehensive Technical Guide to (3R)-3-Amino-4-methylpentan-1-ol

Executive Summary

In the landscape of modern drug discovery, the architectural precision of active pharmaceutical ingredients (APIs) relies heavily on the availability of high-purity chiral building blocks. (3R)-3-amino-4-methylpentan-1-ol (CAS: 343943-80-6) has emerged as a critical γ-amino alcohol intermediate[1]. Derived from the chiral pool, this molecule provides essential shape complementarity in the binding pockets of complex kinases and transcriptional repressors. This whitepaper provides an in-depth analysis of its structural nuances, synthesis methodologies, and applications in oncology and neuropharmacology, designed specifically for researchers and drug development professionals.

Chemical Identity & Stereochemical Nuance

Understanding the exact physical and stereochemical properties of (3R)-3-amino-4-methylpentan-1-ol is the first step in successful assay integration and regulatory filing[2].

Structural Data Summary

| Property | Value |

| IUPAC Name | (3R)-3-amino-4-methylpentan-1-ol |

| CAS Number | 343943-80-6 |

| Common Synonyms | L-β-Homovalinol; (R)-3-amino-4-methyl-1-pentanol |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| XLogP3 | 0.4 |

The Causality of Stereochemical Priority Inversion

A common point of confusion in chiral pool synthesis is the nomenclature shift between the starting material and the product. (3R)-3-amino-4-methylpentan-1-ol is commonly referred to as L-β-Homovalinol [3].

Why does an L-amino acid derivative (typically (S)-configured) result in an (R)-configured product without any bond-breaking at the chiral center?

The causality lies strictly within the Cahn-Ingold-Prelog (CIP) priority rules .

-

In the parent L-valine , the carboxylate group (-COOH) takes priority 2, and the isopropyl group takes priority 3. This yields an (S) configuration.

-

Following Arndt-Eistert homologation and subsequent reduction, the carboxylate is transformed into a hydroxyethyl group (-CH₂CH₂OH).

-

When assigning CIP priorities to the new molecule, the isopropyl group (C bonded to C, C, H) now outranks the hydroxyethyl group (C bonded to C, H, H).

-

Because priorities 2 and 3 have swapped, the nominal stereochemical descriptor flips from (S) to (R) .

Understanding this inversion is critical for maintaining accurate documentation in Investigational New Drug (IND) applications.

Caption: CIP Priority Inversion logic from L-Valine to (3R)-3-amino-4-methylpentan-1-ol.

Applications in Advanced Therapeutics

The unique steric bulk of the isopropyl group combined with the hydrogen-bonding capability of the γ-hydroxyl makes this molecule an ideal pharmacophore optimizer.

BCL6 Inhibitors (Oncology)

In the development of tricyclic BCL6 (B-cell lymphoma 6) inhibitors for diffuse large B-cell lymphoma (DLBCL), achieving high binding affinity to the BTB domain is notoriously difficult due to a lack of strong polar interaction opportunities. Researchers utilized (3R)-3-amino-4-methylpentan-1-ol to synthesize conformationally restricted tricyclic cores[4]. The isopropyl group of the homovalinol moiety perfectly mimics the terminal methyl of native ligands, maintaining crucial van der Waals interactions with the Val18 hydrophobic pocket . This shape complementarity optimization resulted in a >300-fold improvement in inhibitory activity[4].

LRRK2 Inhibitors (Neuropharmacology)

Leucine-rich repeat kinase 2 (LRRK2) mutations are a primary genetic driver of Parkinson's disease. (3R)-3-amino-4-methylpentan-1-ol is utilized as a nucleophilic building block to undergo S_NAr reactions with halogenated heterocyclic cores[5]. The resulting compounds effectively occupy the ATP-binding site of the LRRK2 kinase domain, providing high selectivity and favorable CNS penetration properties[5].

Caption: Workflow of (3R)-3-amino-4-methylpentan-1-ol integration into BCL6/LRRK2 inhibitors.

Experimental Workflow: Synthesis & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol outlines the reduction of Boc-protected L-β-homovaline to the target amino alcohol. This method relies on mixed anhydride activation, which prevents the racemization often seen with harsher coupling reagents.

Step-by-Step Methodology

Step 1: Mixed Anhydride Formation

-

Dissolve Boc-L-β-homovaline (1.0 eq) in anhydrous THF under an inert argon atmosphere.

-

Cool the reaction mixture to -15°C using a dry ice/ethylene glycol bath.

-

Add N-methylmorpholine (NMM) (1.2 eq) dropwise, followed by isobutyl chloroformate (IBCF) (1.1 eq).

-

Causality: The low temperature is critical. If the temperature exceeds -5°C, the mixed anhydride can undergo disproportionation into symmetrical anhydrides, drastically lowering the yield.

-

-

Stir for 30 minutes to ensure complete activation.

Step 2: Reduction

-

Filter the precipitated NMM-hydrochloride salt rapidly under inert conditions.

-

Add the filtrate dropwise to a vigorously stirred solution of NaBH₄ (2.5 eq) in water at 0°C.

-

Allow the reaction to warm to room temperature over 2 hours.

-

Quench carefully with 1M HCl until gas evolution ceases, then extract with Ethyl Acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 3: Deprotection

-

Dissolve the crude Boc-amino alcohol in a 4M HCl/Dioxane solution.

-

Stir at room temperature for 1 hour.

-

Evaporate the solvent to yield (3R)-3-amino-4-methylpentan-1-ol hydrochloride as a white solid.

Self-Validating In-Process Controls (IPCs)

A protocol is only as reliable as its validation system. To ensure scientific integrity:

-

Reaction Completion (TLC): Use a Ninhydrin stain. The disappearance of the Boc-protected intermediate (UV active/Ninhydrin negative) and the appearance of a highly polar, Ninhydrin-positive spot (purple/pink) validates successful deprotection.

-

Stereointegrity (Chiral HPLC): Run the final product on a Chiralcel OD-H column (Hexane/IPA/DEA mobile phase). The enantiomeric excess (ee) must be >99%. If a secondary peak appears, it indicates thermal excursion during Step 1 (mixed anhydride formation), validating the necessity of strict temperature control.

References

-

PubChem Compound Summary for CID 39345507, (R)-3-amino-4-methylpentan-1-ol. National Center for Biotechnology Information.[Link]

- Inhibitors of leucine rich repeat kinase 2 (WO2019012093A1).

-

Davis OA, et al. Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors. Journal of Medicinal Chemistry. 2022.[Link]

Sources

- 1. (R)-3-amino-4-methylpentan-1-ol 98% | CAS: 343943-80-6 | AChemBlock [achemblock.com]

- 2. (R)-3-amino-4-methylpentan-1-ol | C6H15NO | CID 39345507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2019012093A1 - Inhibitors of leucine rich repeat kinase 2 - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and Historical Synthesis of (R)-3-amino-4-methylpentan-1-ol

Abstract

(R)-3-amino-4-methylpentan-1-ol is a pivotal chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of the potent analgesic, Tapentadol. This guide provides a comprehensive exploration of this β-amino alcohol, from its structural significance to the evolution of its synthetic methodologies. We will delve into the historical context of its synthesis, rooted in classical chiral pool approaches, and trace the progression to more sophisticated and efficient asymmetric strategies. This document is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical, field-proven insights into the synthesis of this important molecule.

Introduction: The Significance of a Chiral Scaffold

(R)-3-amino-4-methylpentan-1-ol, with the chemical formula C₆H₁₅NO, is a deceptively simple molecule that holds significant value in the pharmaceutical industry.[1][2] Its structure features two key functional groups—a primary amine and a primary alcohol—and a single stereocenter at the C3 position with an (R)-configuration. This specific three-dimensional arrangement is crucial for the biological activity of the active pharmaceutical ingredients (APIs) derived from it.

The primary driver for the extensive study and synthesis of this compound is its role as a key intermediate in the production of Tapentadol.[3] Tapentadol is a centrally-acting analgesic with a dual mechanism of action: it is both a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor.[3] The stereochemistry of (R)-3-amino-4-methylpentan-1-ol directly translates to the desired (1R,2R) configuration in the final Tapentadol molecule, which is essential for its therapeutic efficacy.[3]

This guide will first explore the foundational, historical methods for synthesizing this molecule, which relied heavily on the "chiral pool" — using readily available, enantiopure natural products as starting materials. We will then transition to modern, more efficient catalytic asymmetric methods that represent the current state-of-the-art in chemical manufacturing.

Historical Perspective: The Chiral Pool Approach

The discovery and initial synthesis of chiral β-amino alcohols are deeply intertwined with the chemistry of natural products. Before the advent of modern asymmetric catalysis, the most reliable method for obtaining enantiomerically pure compounds was to start with one. This "chiral pool" synthesis leverages the vast repository of chiral molecules available from nature, such as amino acids, sugars, and terpenes.

For (R)-3-amino-4-methylpentan-1-ol, the most logical and historically significant chiral precursor is the naturally occurring amino acid, L-Valine. L-Valine possesses the necessary isobutyl group and the correct stereochemistry at the α-carbon, which will become the stereocenter in the final product. The primary synthetic challenge, therefore, is the reduction of the carboxylic acid moiety without racemization.

Causality in Experimental Design: Synthesis from L-Valine

The choice of L-Valine as a starting material is a classic example of retrosynthetic analysis rooted in practicality. The key strategic consideration is the transformation of the α-amino acid into a β-amino alcohol. This is achieved by reducing the carboxylic acid to a primary alcohol.

Strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) are ideal for this purpose.[4] The high reactivity of LiAlH₄ allows for the direct reduction of the carboxylate salt of the amino acid, which is often a challenging transformation for milder reagents. The general approach benefits from the high enantiopurity of the starting amino acid, which is directly transferred to the amino alcohol product.[4]

Caption: A simplified biocatalytic cycle for asymmetric transamination.

Step-by-Step Methodology:

-

Bioreactor Setup: A pH-controlled bioreactor is charged with a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

-

Reagent Addition: The prochiral ketone substrate (1-hydroxy-4-methylpentan-3-one), the amine donor (isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP) are added.

-

Enzyme Introduction: A solution containing the (R)-selective ω-transaminase is introduced into the reactor. The enzyme can be used as a whole-cell lysate or as a purified, immobilized enzyme for easier recovery and reuse.

-

Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 30-40°C) and pH. The reaction progress is monitored by HPLC by measuring the disappearance of the ketone substrate and the appearance of the amino alcohol product.

-

Workup: Once the reaction is complete, the enzyme is removed (either by centrifugation if using whole cells or by filtration if immobilized).

-

Extraction and Purification: The aqueous solution is typically basified to ensure the product is in its free-base form. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, dried, and concentrated under reduced pressure. The final product can be purified by distillation or by forming a crystalline salt.

Data Summary: A Comparative Analysis of Synthetic Routes

The evolution of synthetic chemistry is clearly demonstrated by comparing the efficiency and practicality of different routes to (R)-3-amino-4-methylpentan-1-ol.

| Method | Starting Material | Key Reagent/Catalyst | Typical Yield | Stereocontrol | Key Advantages | Key Disadvantages |

| Chiral Pool | L-Valine Derivative | LiAlH₄ or BH₃ | Moderate to Good | Substrate-controlled | High enantiopurity from start. | Limited by starting material availability; multi-step for this specific target. |

| Chiral Auxiliary | Achiral Precursor | Evans Oxazolidinone | Good to Excellent | Reagent-controlled | High diastereoselectivity; reliable. | Stoichiometric use of chiral auxiliary; protection/deprotection steps. [5][6] |

| Biocatalysis | Prochiral Ketone | (R)-selective Transaminase | Excellent | Catalyst-controlled | Very high enantioselectivity (>99% ee); green chemistry. [7] | Requires specific enzyme development; may have substrate scope limitations. |

Conclusion

The synthesis of (R)-3-amino-4-methylpentan-1-ol provides a compelling case study in the advancement of asymmetric synthesis. What began with clever but often limited strategies rooted in the chiral pool has blossomed into a field where highly efficient and selective catalytic methods, including powerful biocatalytic routes, are paramount. For drug development professionals, understanding this historical and technical evolution is not merely an academic exercise. It informs the selection of scalable, cost-effective, and sustainable manufacturing routes that are essential for bringing life-changing medicines like Tapentadol to patients worldwide. The continued innovation in this field promises even more efficient and elegant solutions for the synthesis of chiral molecules in the future.

References

-

Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). Available at: [Link]

-

ResearchGate. (2020). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PubMed Central. Available at: [Link]

-

DiVA Portal. (n.d.). Development and Application of New Chiral β-Amino Alcohols in Synthesis and Catalysis. Available at: [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

- Google Patents. (n.d.). A novel method for synthesis of optically pure beta-amino alcohols.

-

Growing Science. (2023). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under mild and solvent-free conditions. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-3-amino-4-methylpentan-1-ol. PubChem. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of tapentadol and analogs thereof.

-

MDPI. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Amino-4-methyl-pentan-1-ol. PubChem. Available at: [Link]

-

University of Greifswald. (2015). Biocatalytic Synthesis of Amino Alcohols. Available at: [Link]

-

Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT. Available at: [Link]

-

ResearchGate. (2025). Biocatalytic Synthesis of ( R )-3-Aminotetrahydropyran through a Direct Transamination at Kilogram Scale. Available at: [Link]

-

Beilstein Journals. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Available at: [Link]

- Google Patents. (n.d.). Method for synthesizing D-valine.

-

ResearchGate. (2026). Tapentadol, a novel analgesic: Review of recent trends in synthesis, related substances, analytical methods, pharmacodynamics and pharmacokinetics. Available at: [Link]

Sources

- 1. (R)-3-amino-4-methylpentan-1-ol | C6H15NO | CID 39345507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-3-amino-4-methylpentan-1-ol 98% | CAS: 343943-80-6 | AChemBlock [achemblock.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

Comprehensive Physicochemical Profiling of (R)-3-Amino-4-methylpentan-1-ol: Solubility, Stability, and Formulation Dynamics

Executive Summary

(R)-3-amino-4-methylpentan-1-ol (CAS: 343943-80-6) is a highly versatile, chiral 1,3-amino alcohol[1]. In contemporary medicinal chemistry, it serves as a critical structural motif and chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including potent tricyclic BCL6 inhibitors[2] and Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for neurodegenerative diseases[3].

For researchers and formulation scientists, understanding the precise physicochemical boundaries of this molecule—specifically its thermodynamic solubility and degradation kinetics—is paramount. This whitepaper provides an in-depth, self-validating framework for profiling the solubility and stability of this molecule, bridging fundamental chemical causality with field-proven experimental protocols.

Physicochemical Architecture & Causality

The macroscopic behavior of (R)-3-amino-4-methylpentan-1-ol is dictated by its microscopic structural features[4]:

-

Bifunctionality & Hydrogen Bonding: As a 1,3-amino alcohol, the molecule possesses both a primary amine and a primary alcohol[]. This spatial arrangement allows for the formation of a stable pseudo-six-membered ring via intramolecular hydrogen bonding between the hydroxyl proton and the amine lone pair in non-polar environments, which heavily influences its partition coefficient.

-

Lipophilicity vs. Hydrophilicity: The presence of the isopropyl side chain imparts a specific degree of steric bulk and lipophilicity (Computed LogP ≈ 0.4)[6], enhancing its permeability profile compared to unbranched lower-alkyl amino alcohols. However, the dominant polar functional groups ensure high aqueous miscibility.

-

Ionization Dynamics: The primary aliphatic amine acts as a strong base with an estimated pKa of ~10.0. Consequently, at physiological pH (7.4), the molecule is predominantly protonated, drastically altering its solvation dynamics and preventing passive diffusion across lipid bilayers without structural modification.

Solubility Thermodynamics & Kinetics

Causality of Solvation

The solubility of (R)-3-amino-4-methylpentan-1-ol is highly pH-dependent. At a pH below its pKa, the protonated amine forms strong ion-dipole interactions with water, leading to near-infinite miscibility. Conversely, in non-polar organic solvents (e.g., hexane), the molecule's strong intermolecular hydrogen-bonding network prevents dissolution. Solvents with intermediate polarizability (e.g., Dichloromethane) provide just enough dielectric disruption to break these networks without requiring ionization.

Quantitative Data Presentation

Table 1: Thermodynamic Solubility Profile of (R)-3-amino-4-methylpentan-1-ol at 25°C

| Solvent System | pH / Condition | Solubility Estimate (mg/mL) | Dominant Solvation Mechanism |

| Aqueous Buffer | pH 1.2 (HCl) | > 100 (Miscible) | Ion-dipole interactions (Protonated amine) |

| Aqueous Buffer | pH 7.4 (PBS) | > 100 | Ion-dipole & H-bonding |

| Aqueous Buffer | pH 10.0 (Borate) | ~ 45 | H-bonding (Free base form) |

| Methanol | Neat | > 100 | Dipole-dipole & H-bonding |

| Dichloromethane | Neat | ~ 25 | Disruption of intermolecular H-bonds |

| Hexane | Neat | < 1 | Highly limited by lipophilic mismatch |

Stability Dynamics & Degradation Pathways

Causality of Degradation

While 1,3-amino alcohols are generally stable under ambient storage[7], they possess two highly reactive centers. The primary alcohol is a prime target for oxidative stress, while the primary amine acts as a potent nucleophile.

-

Carbamate Formation: As a free base, the unshielded primary amine readily reacts with atmospheric CO₂ to form carbamate salts. This dictates a strict storage requirement: the material must be stored under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C[7].

-

Oxidative Degradation: Exposure to peroxides or prolonged atmospheric oxygen can oxidize the primary alcohol to an aldehyde, and subsequently to a carboxylic acid.

Quantitative Data Presentation

Table 2: Forced Degradation Matrix

| Stress Condition | Reagent / Environment | Time / Temp | Primary Degradant | Degradation Extent |

| Acidic | 0.1 N HCl | 7 Days, 40°C | None (Stable) | < 1% |

| Basic | 0.1 N NaOH | 7 Days, 40°C | Trace oligomers | < 2% |

| Oxidative | 3% H₂O₂ | 24 Hours, RT | Aldehyde derivative | ~ 15% |

| Thermal | Solid State | 7 Days, 60°C | Coloration (Maillard-type) | < 1% |

| Photolytic | UV-Vis (ICH Q1B) | 1.2M lux hrs | None (Stable) | < 1% |

Experimental Methodologies (Self-Validating Systems)

Expert Insight: Traditional UV-Vis based assays fail for (R)-3-amino-4-methylpentan-1-ol because the molecule lacks a conjugated chromophore. To achieve trustworthy quantification, High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD) or Evaporative Light Scattering Detector (ELSD) is strictly required.

Protocol 1: Thermodynamic Solubility Assessment (HPLC-CAD)

This protocol incorporates a phase-separation validation step to ensure colloidal suspensions are not falsely quantified as dissolved solute.

-

Preparation: Add excess (R)-3-amino-4-methylpentan-1-ol (approx. 150 mg) to 1.0 mL of the target solvent in a 2.0 mL microcentrifuge tube.

-

Equilibration: Agitate the suspension at 400 rpm at 25.0 ± 0.1°C for 24 hours using a thermomixer.

-

Phase Separation (Self-Validation Step): Centrifuge the sample at 15,000 × g for 15 minutes. Validation Logic: Visually confirm the presence of a solid pellet. If no pellet is present, the solution is unsaturated; the data is invalid for thermodynamic limits. Add more solid and repeat step 2.

-

Filtration: Carefully aspirate the supernatant and filter through a 0.22 µm PTFE syringe filter. Discard the first 100 µL to saturate any filter binding sites.

-

Quantification: Dilute the filtrate appropriately and analyze via HPLC-CAD using a HILIC column (e.g., Waters XBridge Amide) to ensure proper chromatographic retention of the highly polar analyte.

Protocol 2: Stability-Indicating Assay (Forced Degradation)

This protocol ensures mass balance, validating that all degraded parent molecules are accounted for in the degradant peaks.

-

Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade water.

-

Stress Application: Aliquot 1.0 mL of stock into amber vials. Add 100 µL of the respective stressor (e.g., 30% H₂O₂ for oxidative stress).

-

Quenching (Self-Validation Step): After the designated time, neutralize the stressor (e.g., add sodium bisulfite for peroxides, or neutralize pH for acid/base stress) to halt degradation instantly and prevent artifact formation during injection.

-

Analysis: Analyze via LC-MS. Validate the assay by confirming that the sum of the parent peak area and degradant peak areas (adjusted for response factors) equals the unstressed control peak area (Mass Balance > 95%).

Visualizations

Workflow for thermodynamic solubility assessment using HPLC-CAD.

Primary degradation pathways and environmental stressors for 1,3-amino alcohols.

References

-

Title: (R)-3-amino-4-methylpentan-1-ol 98% | CAS: 343943-80-6 Source: achemblock.com URL: 1

-

Title: Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors Source: nih.gov (PMC) URL: 2

-

Title: WO2019012093A1 - Inhibitors of leucine rich repeat kinase 2 Source: google.com (Patents) URL: 3

-

Title: Amino Alcohol Source: bocsci.com URL:

-

Title: 5-Amino-1-pentanol 2508-29-4 wiki Source: guidechem.com URL: 7

-

Title: 3-Amino-4-methyl-pentan-1-ol | C6H15NO | CID 17039429 Source: nih.gov (PubChem) URL: 6

-

Title: (R)-3-amino-4-methylpentan-1-ol | C6H15NO | CID 39345507 Source: nih.gov (PubChem) URL: 4

Sources

- 1. (R)-3-amino-4-methylpentan-1-ol 98% | CAS: 343943-80-6 | AChemBlock [achemblock.com]

- 2. Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2019012093A1 - Inhibitors of leucine rich repeat kinase 2 - Google Patents [patents.google.com]

- 4. (R)-3-amino-4-methylpentan-1-ol | C6H15NO | CID 39345507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Amino-4-methyl-pentan-1-ol | C6H15NO | CID 17039429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

Unlocking the Potential of (R)-3-Amino-4-methylpentan-1-ol: A Technical Guide to Applications in Asymmetric Catalysis, Peptidomimetics, and Drug Discovery

Executive Summary

(R)-3-amino-4-methylpentan-1-ol (also known as L-β-homovalinol) is a highly versatile chiral building block characterized by its β-amino alcohol pharmacophore and sterically demanding isopropyl side chain. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of its utility in three core domains: the synthesis of chiral ligands for asymmetric catalysis, the development of transition-state isosteres in peptidomimetics, and the design of novel neuroactive and antimicrobial therapeutics.

Section 1: Structural and Physicochemical Profiling

The unique reactivity of (R)-3-amino-4-methylpentan-1-ol stems from its 1,3-difunctionalized backbone. The primary amine and primary alcohol provide orthogonal handles for selective functionalization, while the (R)-configured C3 stereocenter dictates the precise spatial trajectory of attached groups ()[1].

Table 1: Physicochemical Properties of (R)-3-amino-4-methylpentan-1-ol

| Property | Value | Causality / Relevance |

| Molecular Weight | 117.19 g/mol | Low MW allows it to act as a fragment-based starting point without violating Lipinski's Rule of 5[1]. |

| LogP | ~0.4 | Optimal amphiphilicity for balancing aqueous solubility with membrane permeability[1]. |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | Facilitates blood-brain barrier (BBB) penetration, crucial for neuroactive derivatives[1]. |

| H-Bond Donors / Acceptors | 2 / 2 | Enables strong, directional hydrogen bonding within enzyme active sites (e.g., aspartyl proteases)[1]. |

| Rotatable Bonds | 3 | Provides sufficient conformational flexibility to adopt optimal binding geometries[1]. |

Section 2: Application in Asymmetric Catalysis and Ligand Design

Mechanistic Causality: In asymmetric catalysis, the spatial environment around the metal center dictates the enantioselectivity of the transformation. (R)-3-amino-4-methylpentan-1-ol is an ideal precursor for chiral oxazoline and Schiff base ligands. The bulky isopropyl group at the C3 position creates a rigid steric wall. When coordinated to a transition metal (e.g., Ru, Ir, or Ni), this steric bulk effectively blocks one face of the catalytic pocket, forcing incoming substrates to undergo facial-selective addition. Recent advancements have utilized this compound as a key intermediate in nickel-catalyzed deoxygenative amidation, bypassing highly toxic cyanide homologation methods previously required to synthesize these organocatalysts ()[2][3].

Caption: Synthesis workflow of chiral oxazoline ligands from (R)-3-amino-4-methylpentan-1-ol.

Section 3: Peptidomimetics and Protease Inhibitor Development

Mechanistic Causality: Proteases catalyze the cleavage of peptide bonds via a high-energy tetrahedral intermediate. The β-amino alcohol motif in (R)-3-amino-4-methylpentan-1-ol acts as a non-hydrolyzable transition-state isostere ()[4]. The hydroxyl group mimics the hydrated carbonyl oxygen of the peptide bond, forming tight hydrogen bonds with the catalytic residues (e.g., the aspartate dyad in HIV protease or renin). Because the adjacent C-C bond cannot be cleaved by the enzyme, the molecule acts as a potent competitive inhibitor[4].

Caption: Mechanism of protease inhibition via transition-state mimicry by β-amino alcohols.

Section 4: Novel Therapeutic Modalities

Beyond structural mimicry, the β-amino alcohol core is a privileged scaffold in modern drug discovery, demonstrating efficacy across multiple therapeutic areas.

Table 2: Bioactivity of β-Amino Alcohol Derivatives

| Target / Indication | Mechanism of Action | Clinical Relevance | Reference |

| Plasmodium falciparum (Malaria) | Disruption of parasitic pathways; active against chloroquine-resistant strains. | Totarol-derived β-amino alcohols show IC50 values of 0.6–3.0 µM with low mammalian cytotoxicity. | ()[5] |

| NMDA Receptor (Epilepsy/Ischemia) | Functions as an active primary β-amino alcohol metabolite from triazoline prodrugs, acting as an NMDA/MK-801 receptor antagonist. | Impairs excitatory L-Glutamate neurotransmission via a dual-action mechanism. | ()[6] |

| Toll-like Receptor 4 (TLR4) (Inflammation) | Binds at the entrance of the hydrophobic cavity of the TLR4/MD-2 complex, preventing pathogenic activation. | Potential treatment for severe inflammatory responses and sepsis. | ()[7] |

Section 5: Standardized Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation checkpoints to confirm mechanistic success at each stage.

Protocol 1: Synthesis of a Chiral Oxazoline Ligand

-

Condensation: Dissolve (R)-3-amino-4-methylpentan-1-ol (1.0 eq) and a substituted benzonitrile (1.1 eq) in anhydrous chlorobenzene. Add anhydrous ZnCl₂ (0.05 eq) as a Lewis acid catalyst.

-

Reflux & Monitoring (Validation Checkpoint 1): Heat the mixture to reflux (130°C) under an inert N₂ atmosphere. Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is complete when the ninhydrin-active amine spot disappears and a new UV-active spot emerges.

-

Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with dichloromethane (DCM). Dry the organic layer over MgSO₄ and concentrate in vacuo.

-

Purification & Structural Validation (Validation Checkpoint 2): Purify via flash column chromatography (silica gel, Hexane/EtOAc). Validate the structure using ¹H NMR; the diagnostic shift of the C3 methine proton confirms successful cyclization.

-

Stereochemical Validation (Validation Checkpoint 3): Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm that no racemization occurred at the isopropyl-bearing stereocenter during the high-temperature condensation.

Protocol 2: Fmoc-Protection for Solid-Phase Peptide Synthesis (SPPS)

-

Preparation: Dissolve (R)-3-amino-4-methylpentan-1-ol in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.

-

Fmoc Addition: Cool the solution to 0°C in an ice bath. Add Fmoc-N-hydroxysuccinimide (Fmoc-OSu) (1.2 eq) dropwise over 30 minutes.

-

Reaction & Monitoring (Validation Checkpoint 1): Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC; the primary amine spot will vanish, replaced by a highly UV-active Fmoc-protected spot.

-

Isolation: Acidify the mixture to pH 2-3 using 1M HCl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate the solvent.

-

Mass Validation (Validation Checkpoint 2): Confirm the product identity using ESI-MS. The presence of the [M+H]⁺ and [M+Na]⁺ peaks corresponding to the Fmoc-protected β-amino alcohol validates the successful protection step.

References

-

PubChem. "(R)-3-amino-4-methylpentan-1-ol". Source: National Institutes of Health (NIH). URL:[Link]

-

Wang, L., et al. "Nickel-Catalyzed Deoxygenative Amidation of Alcohols with Carbamoyl Chlorides". Source: ACS Organic Letters. URL:[Link]

-

"Synthesis of totarol amino alcohol derivatives and their antiplasmodial activity and cytotoxicity". Source: PubMed. URL:[Link]

-

"Rational drug design and the discovery of the delta2-1,2,3-triazolines, a unique class of anticonvulsant and antiischemic agents". Source: PubMed. URL:[Link]

-

"Synthesis of physiologically potent beta-amino alcohols". Source: ResearchGate. URL:[Link]

-

"Small Molecules as Toll-like Receptor 4 Modulators: Drug and In-House Computational Repurposing". Source: MDPI Pharmaceuticals. URL:[Link]

Sources

- 1. (R)-3-amino-4-methylpentan-1-ol | C6H15NO | CID 39345507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of totarol amino alcohol derivatives and their antiplasmodial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rational drug design and the discovery of the delta2-1,2,3-triazolines, a unique class of anticonvulsant and antiischemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Physicochemical Characteristics and Medicinal Chemistry Applications of (R)-3-Amino-4-methylpentan-1-ol

Executive Summary: Spatial Engineering in Drug Discovery

The strategic deployment of chiral amino alcohols in modern drug discovery transcends mere scaffolding; it is an exercise in precise spatial engineering. (R)-3-amino-4-methylpentan-1-ol , frequently designated as L-β-homovalinol, exemplifies this paradigm[1]. As a bifunctional chiral building block, it provides a primary amine for nucleophilic coupling, a primary alcohol for cyclization or etherification, and a highly specific (R)-configured isopropyl group that dictates the 3D vector of the resulting pharmacophore[2].

This whitepaper provides an in-depth analysis of the physicochemical properties of (R)-3-amino-4-methylpentan-1-ol and details its critical role in resolving steric and entropic challenges in the design of advanced therapeutics, specifically BCL6 and LRRK2 inhibitors[3][4].

Physicochemical Profiling and Molecular Descriptors

To effectively integrate (R)-3-amino-4-methylpentan-1-ol into an active pharmaceutical ingredient (API), one must understand its intrinsic thermodynamic and solvation properties. The table below synthesizes its core descriptors, emphasizing the causality behind its utility in medicinal chemistry.

| Parameter | Value | Pharmacochemical Significance |

| IUPAC Name | (3R)-3-amino-4-methylpentan-1-ol | Defines the absolute stereochemistry essential for specific target pocket binding. |

| CAS Number | 343943-80-6 | Unique registry identifier for the pure (R)-enantiomer[5]. |

| Molecular Weight | 117.19 g/mol | Low molecular weight preserves high ligand efficiency (LE) when appended to larger cores. |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | Ideal for blood-brain barrier (BBB) permeation, crucial for CNS-targeted drugs[1]. |

| Calculated LogP (cLogP) | 0.3521 | Highly hydrophilic; effectively offsets the heavy lipophilicity of aromatic drug cores, preventing aggregation[1]. |

| H-Bond Donors / Acceptors | 2 / 2 | Provides a bifunctional handle for divergent synthetic trajectories (e.g., amidation followed by etherification)[1]. |

Mechanistic Role in Target-Specific Drug Design

BCL6 Inhibition via Shape Complementarity

B-cell lymphoma 6 (BCL6) is a transcriptional repressor heavily implicated in diffuse large B-cell lymphomas. The BTB domain of BCL6 presents a challenging, featureless protein-protein interaction (PPI) interface. Recent breakthroughs in tricyclic BCL6 inhibitors utilized (R)-3-amino-4-methylpentan-1-ol to achieve critical shape complementarity[6].

The Causality of Scaffold Selection: Researchers required a moiety that could fill a specific subpocket adjacent to the Val18 residue of BCL6[3]. The primary amine of (R)-3-amino-4-methylpentan-1-ol acts as the nucleophile for ring closure, while the isopropyl group precisely mimics the side chain of Val18. By locking the conformation into a rigid tricyclic core using the terminal hydroxyl group, the entropic penalty of binding is minimized. This exact spatial mimicry, devoid of desolvation penalties, led to a >300-fold improvement in biochemical potency[6].

Caption: Workflow for optimizing shape complementarity in BCL6 inhibitors via chiral amino alcohols.

LRRK2 Kinase Inhibition for Neurodegeneration

Leucine-rich repeat kinase 2 (LRRK2) mutations (most notably G2019S) drive hyperactive kinase signaling, leading to Rab protein hyperphosphorylation and neuronal toxicity in Parkinson's disease[4].

The Causality of Stereochemical Control: Inhibitors targeting the LRRK2 ATP-binding site require strict stereochemical control to navigate the hinge region while maintaining CNS penetrance. The (R)-configuration of the 3-amino-4-methylpentan-1-ol derivative directs the isopropyl bulk toward the solvent-exposed channel, optimizing the TPSA (46.25 Ų) for blood-brain barrier transit, while the heteroatoms engage in critical hydrogen bonding with the kinase hinge backbone[4].

Caption: Mechanistic pathway of LRRK2 inhibition utilizing (R)-3-amino-4-methylpentan-1-ol derivatives.

Self-Validating Experimental Protocols

The integration of (R)-3-amino-4-methylpentan-1-ol into complex heterocyclic scaffolds requires rigorous chemoselectivity. The following protocol details a self-validating workflow for Nucleophilic Aromatic Substitution (SNAr) followed by intramolecular cyclization, a standard procedure for generating tricyclic pharmacophores[6].

Protocol: Chemoselective SNAr and Intramolecular Cyclization

Step 1: Preparation & Free-Basing

-

Action: Suspend 1.0 equivalent of (R)-3-amino-4-methylpentan-1-ol hydrochloride salt in anhydrous N-methyl-2-pyrrolidone (NMP). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality: The compound is often stored as an HCl salt to prevent spontaneous inter-molecular condensation. NMP provides the high boiling point and polarity required for the subsequent SNAr. DIPEA is selected over triethylamine because its steric hindrance prevents it from acting as a competing nucleophile, while it efficiently liberates the primary amine of the homovalinol derivative.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

-

Action: Introduce 1.0 equivalent of the electrophilic core (e.g., a functionalized dichloro-heterocycle). Heat the reaction mixture to 160 °C under microwave irradiation for 60 minutes.

-

Causality: The primary amine selectively attacks the more activated electrophilic center. Microwave irradiation ensures rapid, uniform heating kinetics, which is critical to minimizing the thermal degradation or oxidation of the unprotected terminal primary alcohol moiety.

Step 3: In-Situ Cyclization

-

Action: Cool the mixture to 0 °C. Slowly add 1.2 equivalents of Lithium tert-butoxide (LiOtBu) in THF to deprotonate the terminal hydroxyl group, then warm to 60 °C for 15 minutes to drive intramolecular cyclization.

-

Causality: LiOtBu is specifically chosen over sodium or potassium bases. The lithium cation tightly coordinates with the intermediate heteroatoms, pre-organizing the transition state for ring closure and ensuring high regioselectivity without polymerizing the starting material.

Step 4: Chiral Integrity Validation (Self-Validating Step)

-

Action: Following aqueous workup, analyze the crude mixture via Chiral Supercritical Fluid Chromatography (SFC) against a racemic standard.

-

Causality: This step is non-negotiable. It confirms that the rigorous thermal (160 °C) and basic (LiOtBu) conditions did not induce epimerization at the C3 stereocenter. Maintaining the >98% enantiomeric excess (ee) of the (R)-configuration is absolute for downstream target binding affinity.

References

-

AChemBlock. "(R)-3-amino-4-methylpentan-1-ol 98% | CAS: 343943-80-6" URL:[5] https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3jnYkweRA4Fpm300vB5PZ_QHccDLL2M4UJW4gfu-MgTiVGBoZD3GzkQP4p8GMRAaKjaEIuNu33S2_8w45rlfJHLdaFJ4HzmPTus24JlpCVMDo5UBK1tg1tpMcPCZCo9yNBAaXmZOCVl-whAhk4wjs2Ixtyewc-tHIdTxKHwpn

-

ChemScene. "343943-80-6 | (R)-3-amino-4-methylpentan-1-ol" URL:[1] https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFKeu712eze9b-D3ShSAdpN8MrHm5Nttj5QltBgaG_iQa4t24o6Wv0b6wCiOx6uMlq65w-wc8x0t-662TnvAN-bsnLBQVkQVIe23D6WK6BBhDhn2kyGVmcFM3tllG_CmT6H7NQAPfWXgsupn7_

-

PubChem (NIH). "(R)-3-amino-4-methylpentan-1-ol | CID 39345507" URL:[2] https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgPtAgEtvOBygVVmkBaHO1eky6M9sVJwKp2QFYoRjIykJGniE8OxzFMsxz0rTMYKIrcW_93YtJ9RfKzB-jDup4J_BM1v-mMXUH-_FP7M8IUGE-TR2wgpYbbU0ih-g31Yp7Y501_gpnKI4t7LKP3F8O-87GnFSE8TT6txRRCh_xCKzg-w==

-

Davis, O. A., et al. (PubMed). "Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors." Journal of Medicinal Chemistry, 2022. URL:[6] https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwjulS_VCBhVBc5MZCuRfCyoHF4z2pgyR7JQvTuUzNPTR1yb4m-EijNyS7lTMMbvlqyleRT3MV9ILSUcgbOHKnghn4ulbAiABbphzhqjXWelEWDEyFLlwtBbJHXMPXwLV__zhF

-

Davis, O. A., et al. (ACS Publications). "Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors." Journal of Medicinal Chemistry, 2022. URL:[3] https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTukd-cQPcx9ObjYdFx9a-esttOrcioZbUf3IOZK5yXVM8eUk4U4diYwW6J4CHEslcku_cG4Hxg1hBiUkAeGma4gqu0Gfq0zDsnV79ns-iVOec6WAyxMpi-JfHwCW-DIqGdmHdKdJkxmlyrDn8LyfU

-

Google Patents. "WO2019012093A1 - Inhibitors of leucine rich repeat kinase 2." URL:[4] https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMuhpV2iJmKtUhcyQxu8f2CA0YSuG8qZEBalS7oN0ONZ6zMXQ3y5MxziuNaULltFiFSj0n4IItJcNnVYgvMarW5CJ14gzxkMHCOZPCYZGR118QaOK_uGNDY-BsgOYTmU615o37AId0Z5AYGnaHxg==

Sources

- 1. chemscene.com [chemscene.com]

- 2. (R)-3-amino-4-methylpentan-1-ol | C6H15NO | CID 39345507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2019012093A1 - Inhibitors of leucine rich repeat kinase 2 - Google Patents [patents.google.com]

- 5. (R)-3-amino-4-methylpentan-1-ol 98% | CAS: 343943-80-6 | AChemBlock [achemblock.com]

- 6. Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Asymmetric Synthesis of (R)-3-amino-4-methylpentan-1-ol via Stereodivergent Arndt-Eistert Homologation

An in-depth application note and experimental protocol for the asymmetric synthesis of (R)-3-amino-4-methylpentan-1-ol.

Executive Summary & Retrosynthetic Rationale

The target compound, (R)-3-amino-4-methylpentan-1-ol (CAS: 343943-80-6), frequently referred to by its chiral-pool lineage name L-β-homovalinol , is a highly valuable chiral building block. It is utilized extensively in the drug development sector for synthesizing peptidomimetics, chiral ligands, and complex therapeutics, including tricyclic BCL6 inhibitors[1],[2].

While asymmetric reduction of β-keto esters is a viable industrial route, relying on the chiral pool via the Arndt-Eistert homologation of naturally occurring amino acids provides an exceptionally reliable, high-yielding pathway that guarantees >99% enantiomeric excess (ee) without the need for expensive chiral transition-metal catalysts[3],[4]. This protocol details the transformation of inexpensive L-Valine into (R)-3-amino-4-methylpentan-1-ol through a self-validating, four-step synthetic architecture.

Mechanistic Causality & Stereochemical Tracking

A critical conceptual hurdle in this synthesis is the apparent inversion of stereochemical nomenclature. This protocol begins with L-Valine , which possesses the (S)-absolute configuration .

Why does (S)-Valine yield the (R)-product? The Wolff rearrangement step of the Arndt-Eistert homologation proceeds with strict retention of spatial configuration at the migrating chiral center. However, the insertion of the methylene (-CH₂-) group alters the Cahn-Ingold-Prelog (CIP) priorities:

-

In (S)-Valine , the priority is: -NH₂ (1) > -COOH (2) > -CH(CH₃)₂ (3).

-

Following homologation to β-homovaline , the carboxylate is replaced by a -CH₂COOH group. The new priority becomes: -NH₂ (1) > -CH(CH₃)₂ (2) > -CH₂COOH (3).

Because groups 2 and 3 have swapped priorities while the 3D spatial arrangement remains locked, the formal CIP designation flips from (S) to (R). Thus, (S)-Valine homologates to (R)-β-homovaline, which is subsequently reduced to (R)-3-amino-4-methylpentan-1-ol. Understanding this causality is essential for preventing stereochemical errors during drug design.

Visualizing the Synthetic Pathway

Figure 1: Stereodivergent Arndt-Eistert homologation and reduction workflow from L-Valine.

Step-by-Step Experimental Protocol

Note: Every phase incorporates an In-Process Control (IPC) to ensure the protocol acts as a self-validating system. Do not proceed to the next phase unless the IPC criteria are met.

Phase 1: Activation and Diazoketone Formation

Rationale: Isobutyl chloroformate (IBCF) is utilized instead of thionyl chloride to activate the carboxylic acid. This prevents the formation of oxazolone intermediates, which are the primary cause of racemization in amino acid chemistry.

-

Dissolve Boc-L-Val-OH (10.0 g, 46.0 mmol) in anhydrous THF (100 mL) under an argon atmosphere and cool to -15 °C.

-

Add N-methylmorpholine (NMM) (5.3 mL, 48.3 mmol) followed by dropwise addition of IBCF (6.3 mL, 48.3 mmol). Stir for 15 minutes to form the mixed anhydride.

-

Filter the precipitated NMM·HCl salts rapidly under an inert atmosphere.

-

Add the filtrate dropwise to a freshly prepared, pre-cooled (0 °C) ethereal solution of diazomethane (~138 mmol, 3.0 eq). Safety: Diazomethane is explosive; use specialized smooth-glass apparatus.

-

Stir at 0 °C for 2 hours, then warm to room temperature overnight.

-

IPC 1 (Self-Validation): Perform an FTIR scan of the crude aliquot. The reaction is complete when a sharp, intense diazo peak appears at ~2100 cm⁻¹ and the broad carboxylic acid OH stretch is completely absent.

Phase 2: Wolff Rearrangement

Rationale: Silver benzoate catalyzes the extrusion of N₂ gas, forming an electron-deficient metal-carbenoid that undergoes a synchronous 1,2-alkyl shift. Methanol acts as the nucleophilic trap to yield the methyl ester.

-

Concentrate the diazoketone under reduced pressure (water bath < 30 °C) and redissolve in anhydrous methanol (150 mL).

-

Protect the flask from light (wrap in aluminum foil).

-

Add triethylamine (2.0 mL) to neutralize trace acids, followed by a catalytic amount of silver benzoate (AgBz) (1.05 g, 4.6 mmol) dissolved in 10 mL of triethylamine.

-

Stir at room temperature for 3 hours. The evolution of N₂ gas will be immediately visible.

-

IPC 2 (Self-Validation): Perform FTIR. The reaction is validated when the diazo peak at 2100 cm⁻¹ completely disappears .

-

Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc) to yield (R)-Boc-β-homovaline methyl ester.

Phase 3: Chemoselective Reduction

Rationale: Lithium borohydride (LiBH₄) is selected because it is highly chemoselective; it efficiently reduces esters to alcohols at room temperature without cleaving the Boc carbamate protecting group, which would occur if LiAlH₄ were used.

-

Dissolve the (R)-Boc-β-homovaline methyl ester (8.5 g, ~34.6 mmol) in anhydrous THF (80 mL) and cool to 0 °C.

-

Add LiBH₄ (1.5 g, 69.2 mmol) in small portions.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench carefully with saturated aqueous NH₄Cl (gas evolution) and extract with ethyl acetate (3 x 50 mL).

-